Cipepofol - 1637741-58-2

Cipepofol

Catalog Number: EVT-271083
CAS Number: 1637741-58-2
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HSK-3486 is under investigation in clinical trial NCT04620031 (A Study Evaluating Sedation of Intravenous Administration of HSK3486 Injectable Emulsion in ICU Patients Undergoing Mechanical Ventilation).
Cipepofol is a 2,6-disubstituted alkylphenol and structural analog of propofol, that may potentially be used for the induction of sedation and hypnosis during general anesthesia. Upon intravenous administration, cipepofol facilitates inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This induces and maintains sedation and hypnosis.
Overview

Cipepofol, a novel intravenous anesthetic agent, is structurally related to propofol and has been developed to address some of the limitations associated with traditional anesthetics. It is designed for use in various clinical settings, particularly for sedation and general anesthesia. Cipepofol exhibits favorable pharmacodynamic properties, including rapid onset and offset, which make it an attractive alternative in anesthetic practice.

Source and Classification

Cipepofol is classified as an intravenous anesthetic agent. It is derived from modifications of the propofol molecule, specifically designed to enhance its efficacy and safety profile. The compound's development has been driven by the need for improved anesthetic options that minimize discomfort and adverse effects commonly associated with existing agents like propofol.

Synthesis Analysis

Methods and Technical Details

The synthesis of cipepofol involves advanced organic chemistry techniques aimed at optimizing yield and purity. The process typically includes:

  1. Starting Materials: The synthesis begins with the appropriate phenolic compounds as precursors.
  2. Reaction Conditions: Various reaction conditions such as temperature, solvent choice, and catalysts are meticulously controlled to facilitate the desired transformations.
  3. Continuous Flow Chemistry: Recent advancements have incorporated continuous flow methods to enhance efficiency and scalability, allowing for a more streamlined production process .

The synthesis often employs methods such as Friedel-Crafts alkylation followed by decarboxylation, similar to those used in propofol synthesis but with modifications to improve yield and reduce by-products .

Molecular Structure Analysis

Structure and Data

Cipepofol shares a similar molecular structure with propofol but incorporates specific modifications that enhance its pharmacological properties. The molecular formula can be represented as follows:

  • Chemical Formula: C13_{13}H18_{18}O
  • Molecular Weight: Approximately 206.29 g/mol

The structural characteristics include:

  • A biphenyl ether backbone.
  • Alkyl substituents that influence its lipophilicity and solubility.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the identity and purity of synthesized cipepofol .

Chemical Reactions Analysis

Reactions and Technical Details

Cipepofol undergoes several key chemical reactions during its synthesis:

  1. Friedel-Crafts Alkylation: This reaction involves the introduction of alkyl groups into the aromatic ring system of phenolic precursors, which is crucial for forming the core structure of cipepofol.
  2. Decarboxylation: Following alkylation, decarboxylation reactions are carried out to remove carboxylic acid groups, yielding the final anesthetic compound.

These reactions are optimized through careful control of conditions such as temperature, pressure, and reactant concentrations to maximize yield while minimizing side reactions .

Mechanism of Action

Process and Data

Cipepofol acts primarily on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The mechanism can be summarized as follows:

  1. GABA Receptor Modulation: Cipepofol enhances GABAergic transmission by increasing the frequency of chloride channel opening when GABA binds to its receptor.
  2. Sedative Effects: This modulation leads to increased inhibitory neurotransmission, resulting in sedation and anesthesia.
  3. Rapid Onset and Recovery: Due to its favorable pharmacokinetic profile, cipepofol provides rapid onset of action with quick recovery times compared to traditional agents like propofol .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cipepofol exhibits several important physical and chemical properties:

  • Appearance: Typically a clear liquid.
  • Solubility: Highly soluble in lipids, which aids in its rapid absorption when administered intravenously.
  • Stability: Stable under normal storage conditions but sensitive to light; hence it is often stored in opaque containers.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability over time .

Applications

Scientific Uses

Cipepofol has potential applications in various medical fields:

  1. Anesthesia: Used for induction and maintenance of anesthesia during surgical procedures.
  2. Sedation: Effective for procedural sedation in outpatient settings due to its rapid onset and recovery profile.
  3. Research Applications: Investigated for its effects on different patient populations, including those with specific comorbidities or undergoing particular types of surgeries.

Recent studies have highlighted cipepofol's efficacy compared to propofol, particularly regarding patient comfort during administration and recovery outcomes .

Introduction to Cipepofol: A Novel Intravenous Anesthetic

Historical Development of Phenol-Derivative Anesthetics

The evolution of intravenous anesthetics began with phenolic compounds, culminating in propofol (2,6-diisopropylphenol), patented in 1977 and commercialized in the 1980s. Propofol revolutionized anesthesia due to its rapid onset, short context-sensitive half-life, and favorable recovery profile [1] [3] [7]. Its initial formulation used Cremophor EL (polyethoxylated castor oil), but this was abandoned due to high rates of anaphylactic reactions. The reformulation as a lipid emulsion (soybean oil, glycerol, and egg lecithin) mitigated immunogenicity but introduced new limitations, including pain on injection from aqueous propofol interacting with TRPV1/TRPA1 receptors, hemodynamic instability, and lipid-load toxicity risks [1] [7]. These shortcomings drove the search for structurally refined phenol derivatives with improved pharmacologic profiles.

Structural Evolution from Propofol to Cipepofol

Cipepofol (HSK3486; (R)-2-(1-cyclopropylethyl)-6-isopropylphenol) emerged from systematic modification of propofol’s core phenol scaffold. Key innovations include:

  • Chiral Center Introduction: Replacement of one isopropyl group with a 1-cyclopropylethyl moiety at the C2 position, creating a stereogenic center. This break in molecular symmetry enabled stereoselective receptor interactions [6] [9].
  • Enhanced Steric Effects: The cyclopropyl ring’s rigid three-carbon structure increases spatial hindrance, altering lipid solubility and target engagement kinetics [6] [8].
  • Optical Activity: The R-enantiomer of cipepofol demonstrates superior anesthetic potency over the S-form due to preferential fitting within the GABA_A receptor pocket [9].

Table 1: Structural Comparison of Propofol and Cipepofol

PropertyPropofolCipepofol
IUPAC Name2,6-diisopropylphenol(R)-2-(1-cyclopropylethyl)-6-isopropylphenol
Molecular FormulaC₁₂H₁₈OC₁₄H₂₀O
Molecular Weight (g/mol)178.27204.31
ChiralityAchiralChiral (R-enantiomer active)
Key Structural FeaturesSymmetric isopropyl groupsAsymmetric cyclopropylethyl + isopropyl

Rationale for Cyclopropyl Group Incorporation

The cyclopropyl modification was engineered to optimize three pharmacologic properties:

  • Receptor Affinity Enhancement:
  • The cyclopropyl group’s hydrophobic van der Waals surface improves complementarity with the GABA_A receptor’s β3 subunit. Molecular dynamics simulations reveal stronger binding (ΔG = -8.2 kcal/mol for cipepofol vs. -6.9 kcal/mol for propofol) due to hydrophobic packing and a hydrogen bond between cipepofol’s hydroxyl group and Ile228 of the α1 subunit [6] [8] [9].
  • Radioligand binding assays show near-complete GABAA receptor inhibition (85% at 10 µM) for R-ciprofol, compared to minimal inhibition (~10%) for propofol at equivalent concentrations [6].
  • Potency Amplification:
  • Preclinical studies demonstrated cipepofol’s median hypnotic dose (HD₅₀) in rats was 0.88 mg/kg versus propofol’s 5.05 mg/kg—indicating ~5.7-fold greater potency. This allows clinically effective doses 4–6 times lower than propofol (e.g., 0.4 mg/kg cipepofol ≈ 2.0 mg/kg propofol) [6] [9].

Table 2: Pharmacodynamic Comparison in Pre-Clinical Models

ParameterCipepofolPropofolRatio (Cipepofol:Propofol)
HD₅₀ (mg/kg)0.885.051:5.7
HD₁₀ₘᵢₙ (mg/kg)1.8411.501:6.2
LD₅₀ (mg/kg)8.0031.311:3.9
Therapeutic Index9.16.21.5-fold improvement
  • Metabolic Stability:
  • Though both drugs undergo hepatic glucuronidation, cipepofol’s cyclopropyl group slows metabolism slightly. In human studies, the time to loss of consciousness was marginally prolonged (mean difference: +12–30 sec), and recovery times were comparable or slightly delayed, suggesting altered distribution kinetics rather than metabolic rate changes [2] [10]. Phase I trials showed cipepofol’s plasma clearance was ~20% slower than propofol, contributing to a longer terminal half-life (t₁/₂β: 4.1 h vs. 1.5–3 h) [6] [9].

The strategic cyclopropyl incorporation thus achieves targeted enhancements in GABA_A receptor binding and potency while maintaining rapid metabolic clearance—a paradigm of structure-driven anesthetic optimization.

Properties

CAS Number

1637741-58-2

Product Name

Cipepofol

IUPAC Name

2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1

InChI Key

BMEARIQHWSVDBS-SNVBAGLBSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Solubility

Soluble in DMSO

Synonyms

HSK3486; HSK-3486; HSK 3486.

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Isomeric SMILES

C[C@H](C1CC1)C2=CC=CC(=C2O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.